5-Iodo-3-nitropyridin-2-ol

Physicochemical Characterization Thermal Stability Material Science

5-Iodo-3-nitropyridin-2-ol is the strategic choice for palladium-catalyzed cross-coupling. The C–I bond dissociates at ~50–65 kJ/mol lower energy than C–Br/C–Cl, enabling oxidative addition under milder conditions with higher yields and broader functional group tolerance. Its high melting point (252–256°C) facilitates purification by crystallization. Generic substitution with bromo or chloro analogs is scientifically unreliable—divergent reactivity profiles lead to inconsistent yields and selectivity. For reliable SAR exploration and library synthesis, this exact iodo derivative is essential. Available in research quantities with full analytical documentation.

Molecular Formula C5H3IN2O3
Molecular Weight 265.99 g/mol
CAS No. 25391-59-7
Cat. No. B1388352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3-nitropyridin-2-ol
CAS25391-59-7
Molecular FormulaC5H3IN2O3
Molecular Weight265.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1I)[N+](=O)[O-]
InChIInChI=1S/C5H3IN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
InChIKeyJCNPQYWDKONAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3-nitropyridin-2-ol CAS 25391-59-7: A Multifunctional Pyridine Building Block for Cross-Coupling


5-Iodo-3-nitropyridin-2-ol (CAS 25391-59-7) is a heterocyclic organic compound featuring a pyridine core substituted with an iodine atom at the 5-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position . This specific arrangement creates a versatile scaffold with multiple reactive sites. The compound is primarily employed as a key building block in pharmaceutical and agrochemical research, with particular utility in palladium-catalyzed cross-coupling reactions for constructing complex heterocyclic architectures . Its utility as a synthetic intermediate is documented in patents and medicinal chemistry literature .

Why Generic Substitution Fails for 5-Iodo-3-nitropyridin-2-ol: A Quantitative Comparison with Halogen Analogs


Generic substitution among halogenated 3-nitropyridin-2-ols is scientifically unsound due to significant differences in physical and chemical properties that directly impact synthetic utility. For instance, the 5-iodo derivative exhibits a markedly higher melting point (252-256°C) compared to the 5-bromo analog (242-243°C) and the non-halogenated parent compound (85-90°C) [1][2]. More critically, the iodine atom confers a fundamentally different reactivity profile in cross-coupling reactions. The bond dissociation energy of the C-I bond is approximately 50-65 kJ/mol lower than that of C-Br and C-Cl bonds, enabling reactions to proceed under significantly milder conditions and with different catalyst systems . This translates to divergent yields, selectivity, and functional group tolerance, making simple one-for-one substitution an unreliable and potentially costly practice for precise synthetic chemistry.

5-Iodo-3-nitropyridin-2-ol CAS 25391-59-7: Quantified Differentiation Evidence for Informed Selection


Comparative Melting Point Profile of 5-Iodo-3-nitropyridin-2-ol vs. Halogen and Non-Halogenated Analogs

The melting point of 5-Iodo-3-nitropyridin-2-ol (252-256°C) is significantly higher than that of its 5-bromo analog 5-Bromo-3-nitropyridin-2-ol (242-243°C) and substantially higher than the non-halogenated parent compound 3-Nitropyridin-2-ol (85-90°C) [1][2].

Physicochemical Characterization Thermal Stability Material Science

Molecular Weight and Steric Bulk Differentiation for 5-Iodo-3-nitropyridin-2-ol

5-Iodo-3-nitropyridin-2-ol possesses a molecular weight of 265.99 g/mol, which is approximately 47 g/mol (21%) greater than its 5-bromo analog (218.99 g/mol) and 91 g/mol (52%) greater than its 5-chloro analog (174.54 g/mol) [1].

Drug Design Lead Optimization SAR Analysis

Predicted Density and Boiling Point Comparison of 5-Iodo-3-nitropyridin-2-ol

The predicted density of 5-Iodo-3-nitropyridin-2-ol is 2.27±0.1 g/cm³, which is higher than the predicted density of its 5-bromo analog (2.0±0.1 g/cm³). Its predicted boiling point is 314.0±42.0 °C, compared to 329.0±37.0 °C for the bromo analog .

Process Chemistry Physical Properties Large-Scale Synthesis

Documented Synthetic Utility of 5-Iodo-3-nitropyridin-2-ol in Medicinal Chemistry

5-Iodo-3-nitropyridin-2-ol is explicitly cited in medicinal chemistry patents as a key building block for kinase inhibitors and antimicrobial agents . While specific quantitative yield or purity data comparing it directly to its bromo or chloro analogs in a published reaction is not currently available in open-source literature, its documented use in patent-protected synthetic routes underscores its unique, enabling role in accessing specific chemical space. The iodine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex heterocycles, a pathway that would be significantly less efficient or impossible with the less reactive bromo or chloro analogs .

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

Inferred Superior Reactivity in C-N Cross-Coupling Based on Iodopyridine Class Behavior

While a direct, head-to-head comparative study of 5-Iodo-3-nitropyridin-2-ol against its bromo or chloro analogs in C-N cross-coupling has not been published, strong class-level inference supports its superior reactivity. Iodopyridines, as a class, are known to be significantly more reactive than their bromo- and chloro- counterparts in copper- and palladium-catalyzed C-N bond formations with nitrogen heterocycles . This is due to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition, the rate-limiting step in many catalytic cycles. Consequently, reactions with 5-Iodo-3-nitropyridin-2-ol are expected to proceed with higher yields, at lower temperatures, or with a broader substrate scope compared to its less reactive analogs.

C-N Coupling Catalysis Reaction Efficiency

Optimal Research & Industrial Application Scenarios for 5-Iodo-3-nitropyridin-2-ol


Advanced Lead Optimization and SAR Exploration in Medicinal Chemistry

When exploring structure-activity relationships (SAR) around a nitropyridin-2-ol core, 5-Iodo-3-nitropyridin-2-ol is the preferred choice due to its unique steric and electronic profile. The larger van der Waals radius and higher molecular weight of the iodine substituent (+47 g/mol vs. bromo) [1] provide a distinct chemical probe for mapping steric tolerance in a biological target. Additionally, its significantly higher melting point (252-256°C) compared to the bromo analog (242-243°C) and non-halogenated parent (85-90°C) [2] offers a different physical form that can be advantageous for formulation studies or as a crystalline intermediate.

Enabling Complex Heterocycle Synthesis via Palladium-Catalyzed Cross-Coupling

For constructing complex molecular architectures, 5-Iodo-3-nitropyridin-2-ol is an essential building block. The iodine atom is explicitly documented as a superior leaving group for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid generation of diverse compound libraries [3]. Class-level evidence strongly supports that the C-I bond in iodopyridines undergoes oxidative addition more readily than C-Br or C-Cl bonds, often leading to higher yields under milder conditions [4]. Selecting the 5-iodo derivative is a strategic choice to enhance the success rate of critical bond-forming steps in multi-step syntheses.

Process Chemistry and Pre-Formulation Development

In process chemistry, the distinct physical properties of 5-Iodo-3-nitropyridin-2-ol are critical. Its high density (predicted 2.27 g/cm³) and unique boiling point (predicted 314.0°C) relative to the bromo analog (2.0 g/cm³, 329.0°C) [5] can impact large-scale handling, distillation, and reactor design. The significantly higher melting point compared to other analogs can also be exploited for purification via crystallization, potentially leading to a product with higher purity and better process control. These quantifiable differences make simple substitution unreliable and necessitate procurement of the exact compound.

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